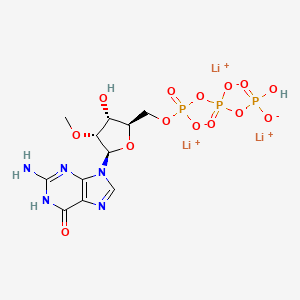
2'-O-Methyl-guanosine-5'-triphosphate, lithium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-O-Methylguanosine-5’-triphosphate, lithium salt, 100mM solution is a nucleotide analog that plays a significant role in various biochemical and pharmaceutical applications. This compound is particularly known for its inhibitory effects on hepatitis C virus non-structural protein 5B (NS5B) and its involvement in RNA synthesis and modification .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methylguanosine-5’-triphosphate involves the phosphorylation of guanosine at the 5’ position. This process typically requires specific reagents and conditions to ensure the correct attachment of phosphate groups. The reaction conditions often include the use of phosphorylating agents and catalysts to facilitate the formation of the triphosphate structure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps to remove any impurities and achieve the desired concentration of the final product .
化学反应分析
Types of Reactions
2’-O-Methylguanosine-5’-triphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized nucleotides, while substitution reactions may result in modified nucleotide analogs .
科学研究应用
2’-O-Methylguanosine-5’-triphosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a crucial role in RNA synthesis and modification, making it valuable in genetic and molecular biology research.
Medicine: The compound is used in the development of antiviral drugs, particularly for targeting RNA-based viruses such as hepatitis C.
Industry: It is utilized in the production of modified RNA species and other biochemical products
作用机制
The mechanism of action of 2’-O-Methylguanosine-5’-triphosphate involves its interaction with specific molecular targets and pathways. It inhibits the activity of hepatitis C virus non-structural protein 5B (NS5B), which is essential for viral RNA replication. This inhibition disrupts the viral replication process, thereby reducing the viral load. Additionally, the compound induces tubulin polymerization, which affects cellular processes and can have therapeutic implications .
相似化合物的比较
Similar Compounds
2’-O-Methylguanosine-5’-triphosphate, sodium salt: This compound is similar in structure and function but differs in the counterion used.
Guanosine-5’-triphosphate: A naturally occurring nucleotide that serves as a precursor for RNA synthesis.
MANT-GTP: A modified nucleotide analog used in fluorescence-based studies of nucleotide-protein interactions .
Uniqueness
2’-O-Methylguanosine-5’-triphosphate, lithium salt, stands out due to its specific inhibitory effects on hepatitis C virus NS5B and its role in RNA modification. The lithium salt form provides unique solubility and stability properties, making it suitable for various research and industrial applications .
属性
分子式 |
C11H15Li3N5O14P3 |
|---|---|
分子量 |
555.1 g/mol |
IUPAC 名称 |
trilithium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O14P3.3Li/c1-26-7-6(17)4(2-27-32(22,23)30-33(24,25)29-31(19,20)21)28-10(7)16-3-13-5-8(16)14-11(12)15-9(5)18;;;/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 |
InChI 键 |
DNABKBYLELJGQR-MSQVLRTGSA-K |
手性 SMILES |
[Li+].[Li+].[Li+].CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |
规范 SMILES |
[Li+].[Li+].[Li+].COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















